6-methyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde

Gas chromatography Retention index Maillard volatiles

6-Methyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde (CAS 55041-87-7, C₉H₁₁NO, MW 149.19) is a heterocyclic aldehyde belonging to the pyrrolizine class, characterized by a fused pyrrole–pyrrolidine bicyclic core bearing a formyl substituent at the 5-position and a methyl group at the 6-position. It was first characterized as a volatile Maillard reaction product generated upon heating L-proline with D-glucose and was identified as a constituent of beer and cooked asparagus possessing smoky, roasty aroma attributes.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 55041-87-7
Cat. No. B12874671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde
CAS55041-87-7
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=C(N2CCCC2=C1)C=O
InChIInChI=1S/C9H11NO/c1-7-5-8-3-2-4-10(8)9(7)6-11/h5-6H,2-4H2,1H3
InChIKeyNWFQKPJYEJRQRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde (CAS 55041-87-7): Proline-Derived Maillard Aldehyde for Research and Analytical Procurement


6-Methyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde (CAS 55041-87-7, C₉H₁₁NO, MW 149.19) is a heterocyclic aldehyde belonging to the pyrrolizine class, characterized by a fused pyrrole–pyrrolidine bicyclic core bearing a formyl substituent at the 5-position and a methyl group at the 6-position [1]. It was first characterized as a volatile Maillard reaction product generated upon heating L-proline with D-glucose and was identified as a constituent of beer and cooked asparagus possessing smoky, roasty aroma attributes [2]. The compound is commercially available as a research chemical with typical purity specifications of ≥95% .

Why 6-Methyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde Cannot Be Replaced by Generic Pyrrolizine Aldehydes: Procurement Rationale


Within the 2,3-dihydro-1H-pyrrolizine-5-carbaldehyde family, even minor substitution patterns—specifically the presence or position of a methyl group—produce compounds with measurably distinct gas chromatographic retention indices, mass spectrometric fragmentation profiles, and computed physicochemical properties [1][2]. The 6-methyl substituent on the pyrrole ring of the target compound alters both its volatility (as reflected by a retention index shift of approximately 179 Kovats units on polar stationary phase relative to the unsubstituted parent) and its lipophilicity (logP increase by roughly 0.1–0.5 units), which directly affects chromatographic behavior, extraction efficiency, and reactivity at the aldehyde center [1]. For researchers utilizing this compound as an authentic analytical standard, a synthetic building block, or a Maillard model system probe, procurement of the correct regioisomer is non-negotiable: the 7-formyl-5-methyl regioisomer elutes nearly 300 Kovats units later and yields a distinctly different concentration profile in model reactions, precluding any assumption of functional interchangeability [2].

6-Methyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde (CAS 55041-87-7): Quantitative Differentiation Evidence Against Closest Analogs


GC Retention Index Differentiation on Polar Stationary Phase vs. Unsubstituted Parent Aldehyde

In a direct head-to-head comparison within the same GC-MS analytical study of Maillard model systems, the target compound (5-formyl-6-methyl-2,3-dihydro-1H-pyrrolizine) exhibited a retention index (RI) of 2243 on a polar capillary column, whereas the unsubstituted parent compound (5-formyl-2,3-dihydro-1H-pyrrolizine, CAS 6225-59-8) eluted at RI 2064 under identical chromatographic conditions [1]. An independent earlier study using Carbowax 20M reported RI values of 2157 for the target compound and 1993 for the parent, confirming a consistent and substantial retention shift attributable to the 6-methyl substituent [2]. This RI difference of approximately 164–179 units is well beyond typical inter-laboratory reproducibility limits for Kovats indices, ensuring unambiguous chromatographic resolution.

Gas chromatography Retention index Maillard volatiles Method development

Chromatographic and Quantitative Yield Differentiation from the 7-Formyl-5-methyl Regioisomer

The target compound (5-formyl-6-methyl-2,3-dihydro-1H-pyrrolizine) is readily distinguished from its regioisomer 7-formyl-5-methyl-2,3-dihydro-1H-pyrrolizine by both retention index and quantitative yield in Maillard model systems. In the same GC-MS study, the target eluted at RI 2243 with a quantified yield of 8.56 ± 3.73 µg/g, whereas the 7-formyl-5-methyl isomer eluted substantially later at RI 2529 with a higher mean yield of 15.82 ± 8.45 µg/g [1]. The RI gap of 286 units and the nearly twofold difference in mean yield confirm that these regioisomers are not analytically or functionally interchangeable.

Regioisomer separation Maillard reaction Quantitative GC-MS Flavor precursor

Mass Spectrometric Fingerprint Differentiation from the Des-Methyl Parent Aldehyde

The electron ionization (EI) mass spectrum of the target compound exhibits a molecular ion at m/z 149 (relative abundance 100%) with characteristic fragment ions at m/z 148 (78%), 120 (57%), and 134 (33%), whereas the des-methyl parent (5-formyl-2,3-dihydro-1H-pyrrolizine, MW 135) shows its base peak at m/z 135 (100%) with fragments at m/z 134 (67%) and 106 (62%) [1]. The 14 Da mass shift in the molecular ion cluster and the altered fragmentation pattern provide unambiguous MS-based identification, enabling confident discrimination even in complex mixtures where chromatographic co-elution may occur.

Mass spectrometry Structural elucidation Authentic standard Flavor analysis

Computed Physicochemical Property Differentiation: Water Solubility and Lipophilicity vs. Unsubstituted Parent

The introduction of the 6-methyl group measurably alters the predicted physicochemical profile relative to the des-methyl parent. The target compound has a computed water solubility of approximately 445.7 mg/L (estimated) with an ALOGPS logP of 1.33 and a ChemAxon logP of 1.67, whereas the unsubstituted parent aldehyde exhibits a higher computed water solubility of 1.54 g/L (ALOGPS) and lower logP values of 1.22 (ALOGPS) and 1.16 (ChemAxon) [1][2]. This represents an approximate 3.5-fold reduction in aqueous solubility and a logP increase of 0.1–0.5 log units, consistent with the expected hydrophobic contribution of the methyl substituent.

Physicochemical properties Solubility logP Sample preparation

Odor Quality Contextualization: Smoky-Roasty Character as a Proline-Specific Maillard Marker

The broader class of 2,3-dihydro-1H-pyrrolizine-5-carbaldehydes and their 5-acetyl congeners are consistently described in the primary literature as possessing smoky, roasty aroma qualities and are recognized as proline-specific Maillard reaction products detectable in beer, cooked asparagus, and model sugar–proline systems [1][2]. Unlike the more extensively characterized 5-acetyl-6-methyl analog—which has been specifically described as conveying smoky notes without the roasted attributes of the 6-hydroxymethyl derivative—the target formyl compound's specific sensory differentiation from its acetyl counterpart has not been quantified through sensory dilution assays in the peer-reviewed literature [2]. Its primary documented differentiation therefore rests on its chromatographic, mass spectrometric, and physicochemical properties rather than on experimentally determined odor threshold values.

Aroma chemistry Maillard reaction Sensory science Proline marker

Procurement-Guided Application Scenarios for 6-Methyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde (CAS 55041-87-7)


Authentic Analytical Reference Standard for GC-MS Identification of Proline-Specific Maillard Volatiles in Food and Beverage Matrices

The compound's well-characterized GC retention index (RI 2243 on polar column, IK CW 20M 2157) and distinctive EI mass spectrum (m/z 149 base peak) make it suitable as an authentic reference standard for confirming the identity of 6-methyl-substituted pyrrolizine aldehydes in complex food headspace analyses [1][2]. Its documented occurrence in beer and cooked asparagus provides direct relevance for quality control and aroma profiling in the brewing and food processing industries [2].

Maillard Reaction Model System Probe for Studying Proline–Sugar Reaction Pathways and Kinetic Selectivity

The quantitative yield data (8.56 ± 3.73 µg/g in proline/glucose model systems at elevated temperature) establishes a benchmark for the formation of this specific regioisomer under defined Maillard conditions [1]. Researchers investigating the mechanistic branching between 5-formyl and 7-formyl regioisomers, or between formyl and acetyl derivatives, can employ this compound as a calibrated reference point for reaction monitoring and pathway elucidation [1][2].

Synthetic Building Block for Pyrrolizine-Focused Medicinal Chemistry and Heterocyclic Library Synthesis

The presence of a reactive aldehyde functional group at the 5-position, combined with the steric and electronic influence of the 6-methyl substituent, positions this compound as a versatile intermediate for condensation reactions (e.g., hydrazone and oxime formation), reductive amination, and Grignard additions en route to more complex pyrrolizine scaffolds [1]. The distinct physicochemical profile (logP 1.33–1.67; water solubility ~446 mg/L) relative to the des-methyl parent informs solvent selection and workup procedures during synthetic transformations [1].

Method Development and System Suitability Testing for Polar-Phase GC Separation of Methyl-Regioisomeric Pyrrolizine Aldehydes

The large retention index gap between the target compound (RI 2243) and its 7-formyl-5-methyl regioisomer (RI 2529)—a ΔRI of 286 units on a polar column—provides a robust system suitability benchmark for GC method development [1]. This separation challenge is representative of the broader problem of resolving methyl-positional isomers in heterocyclic aldehyde mixtures, making the compound a useful probe for column selection and method optimization in analytical laboratories.

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